molecular formula C9H13ClN2 B14837546 3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine

3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine

Cat. No.: B14837546
M. Wt: 184.66 g/mol
InChI Key: XIESNDVJAPWLBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorinated pyridine ring attached to a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine typically involves the following steps:

    Chlorination of 4-methylpyridine: The starting material, 4-methylpyridine, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 6-chloro-4-methylpyridine.

    Formation of the propan-1-amine chain: The chlorinated pyridine is then reacted with a suitable amine precursor, such as 3-bromopropan-1-amine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a piperazine ring instead of a pyridine ring.

    3-(6-Methylpyridin-2-yl)propan-1-amine: Similar structure but with a methyl group instead of a chlorine atom.

    (3S)-3-Amino-3-(6-chloro-4-methylpyridin-3-yl)propan-1-ol: Similar structure but with an alcohol group instead of an amine group.

Uniqueness

3-(6-Chloro-4-methylpyridin-3-YL)propan-1-amine is unique due to the presence of the chlorine atom on the pyridine ring, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

3-(6-chloro-4-methylpyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H13ClN2/c1-7-5-9(10)12-6-8(7)3-2-4-11/h5-6H,2-4,11H2,1H3

InChI Key

XIESNDVJAPWLBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCCN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.